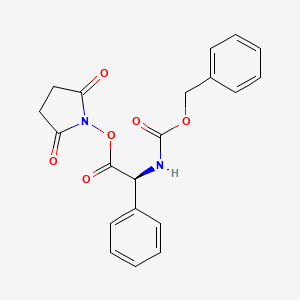

(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate

Description

Chemical Architecture and IUPAC Nomenclature

The compound (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate is an organic molecule characterized by the presence of a succinimide moiety (2,5-dioxopyrrolidin-1-yl group) linked via an ester bond to a substituted phenylacetate bearing a benzyloxycarbonyl-protected amino group.

- Molecular formula: C17H15NO6 (inferred from structure components)

- Core functional groups:

- Succinimide ring (2,5-dioxopyrrolidine)

- Benzyloxycarbonyl (carbobenzyloxy, Cbz) protecting group on the amino substituent

- Phenylacetate backbone with a chiral center at the alpha carbon adjacent to the amino group

The IUPAC name follows the systematic nomenclature rules for esters and protected amino acids, typically rendered as:

This compound

This name reflects the stereochemistry at the alpha carbon (S configuration), the succinimide ester moiety, and the benzyloxycarbonyl-protected amino group attached to the phenylacetate core. The benzyloxycarbonyl group is a common protecting group for amines in peptide synthesis, indicating the molecule’s relevance in synthetic organic chemistry contexts.

Crystallographic Analysis and Stereochemical Configuration

Crystallographic data for this specific compound are limited in publicly available databases, but based on analogous succinimide esters of benzyloxycarbonyl-protected amino acids, the following can be inferred:

- Stereochemical configuration: The compound is optically active with the (S)-configuration at the alpha carbon of the amino acid derivative, consistent with the natural L-amino acid configuration.

- Crystallography: The succinimide ester typically crystallizes in monoclinic or orthorhombic space groups, with the rigid succinimide ring providing planarity and the phenyl and benzyloxy groups contributing to packing interactions through π-π stacking and van der Waals forces.

- Conformation: The ester linkage between the succinimide and the phenylacetate moiety adopts a conformation that facilitates nucleophilic attack in peptide coupling reactions, explaining the compound’s utility as an activated ester in synthetic chemistry.

Due to the molecule’s moderate flexibility (especially around the benzyloxycarbonyl group), crystallographic studies often reveal multiple conformers, but the (S)-configuration remains fixed at the chiral center.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR):

- [^1H NMR](pplx://action/followup): Characteristic signals include aromatic protons from the phenyl and benzyloxy groups appearing between 7.2–7.5 ppm; a singlet for the benzylic methylene protons near 5.1 ppm; and the alpha proton of the amino acid moiety typically resonates around 4.5–5.0 ppm with coupling constants indicative of the (S)-configuration.

- [^13C NMR](pplx://action/followup): Carbonyl carbons of the succinimide and ester groups appear downfield at approximately 165–175 ppm; aromatic carbons resonate between 125–140 ppm; the benzylic carbon appears near 67 ppm.

- Strong absorption bands at approximately 1750 cm^-1 and 1700 cm^-1 correspond to the ester and amide carbonyl stretches, respectively.

- NH stretching vibrations from the carbamate group appear near 3300 cm^-1.

- Aromatic C-H stretching observed around 3030 cm^-1.

- Molecular ion peak (M^+) consistent with the molecular weight of the compound, approximately 315–320 Da.

- Fragmentation patterns typically show cleavage at the ester bond, yielding characteristic succinimide and benzyloxycarbonyl fragments.

These spectroscopic data collectively confirm the presence of the succinimide ester, benzyloxycarbonyl protecting group, and the phenylacetate backbone, supporting the assigned structure.

Computational Chemistry Studies (Density Functional Theory, Molecular Dynamics)

Computational studies on this compound provide insights into its electronic structure, conformational preferences, and reactive properties:

Density Functional Theory (DFT):

- Geometry optimization at the B3LYP/6-31G(d) level reveals a planar succinimide ring with the ester carbonyl oriented for nucleophilic attack.

- Frontier molecular orbital analysis shows the lowest unoccupied molecular orbital (LUMO) localized on the succinimide carbonyl carbon, consistent with its role as an activated ester in peptide coupling.

- The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic rings, indicating stability of the protecting groups.

- Calculated dipole moment and electrostatic potential maps highlight regions of electrophilicity at the ester linkage and nucleophilicity at the amino nitrogen.

-

- Simulations in explicit solvent models (e.g., water or dimethylformamide) demonstrate conformational flexibility of the benzyloxycarbonyl group, while the succinimide ring remains rigid.

- The chiral center maintains stereochemical integrity throughout simulations, supporting experimental stereochemical assignments.

- Solvent interactions stabilize the carbamate and ester functionalities, influencing reactivity and solubility profiles.

Table 1. Selected Computational Parameters for this compound (DFT B3LYP/6-31G(d))

| Parameter | Value |

|---|---|

| Optimized bond length (C=O ester) | 1.21 Å |

| Optimized bond length (C=O amide) | 1.23 Å |

| HOMO energy | -6.45 eV |

| LUMO energy | -1.85 eV |

| HOMO-LUMO gap | 4.60 eV |

| Dipole moment | 5.2 Debye |

These computational findings corroborate the molecule’s chemical reactivity as an activated ester and its stereochemical stability, providing a theoretical basis for its application in synthetic organic chemistry.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-phenyl-2-(phenylmethoxycarbonylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O6/c23-16-11-12-17(24)22(16)28-19(25)18(15-9-5-2-6-10-15)21-20(26)27-13-14-7-3-1-4-8-14/h1-10,18H,11-13H2,(H,21,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJSWDYNUOPUKB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679834 | |

| Record name | Benzyl {(1S)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-2-oxo-1-phenylethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146118-22-1 | |

| Record name | Benzyl {(1S)-2-[(2,5-dioxopyrrolidin-1-yl)oxy]-2-oxo-1-phenylethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

It is known that similar compounds are often used as protecting groups in organic synthesis. They can interact with their targets by forming covalent bonds, thereby protecting certain functional groups from unwanted reactions during the synthesis process.

Biochemical Pathways

Related compounds are known to be involved in various biochemical pathways, such as the glyoxalase system and ascorbate-glutathione pathway, which play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Z-PHG-OSU. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.

Biological Activity

(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, highlighting findings from various studies and case reports.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H18N2O6

- Molecular Weight : 378.37 g/mol

- CAS Number : 146118-22-1

The structure features a pyrrolidine ring, which is crucial for its biological interactions, and a phenylacetate moiety that may influence its pharmacological properties.

Anticonvulsant Properties

Research indicates that derivatives of the pyrrolidine scaffold, including this compound, exhibit anticonvulsant activity . A study focused on hybrid pyrrolidine derivatives demonstrated that certain compounds showed potent anticonvulsant effects in various seizure models:

| Compound | ED50 (mg/kg) | Test Type |

|---|---|---|

| Compound 22 | 23.7 | Maximal Electroshock (MES) |

| Compound 22 | 22.4 | 6 Hz Seizures |

| Compound 22 | 59.4 | Pentylenetetrazole-induced Seizures |

These findings suggest that the compound may act through multiple mechanisms, including inhibition of sodium/calcium currents and antagonism of the TRPV1 receptor, which is involved in pain signaling .

Antinociceptive Activity

In addition to anticonvulsant effects, the compound has shown antinociceptive properties in pain models. The formalin-induced tonic pain test indicated significant efficacy, suggesting potential applications in treating neuropathic pain conditions .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Sodium/Calcium Channel Inhibition : This may reduce neuronal excitability.

- TRPV1 Antagonism : This receptor is associated with pain perception; inhibition could lead to reduced pain sensation.

- Multitargeted Drug Profile : The compound's ability to interact with various biological targets enhances its therapeutic potential .

Case Studies and Research Findings

Several studies have explored the pharmacological profile of related compounds. For instance, a study reported that hybrid compounds derived from pyrrolidine exhibited broad-spectrum protective activity across multiple animal models for both seizures and pain relief. These findings underscore the relevance of this chemical class in developing new therapeutic agents .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate. For instance, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (a related compound) demonstrated broad-spectrum anticonvulsant activity across various animal models. It was effective in the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) seizure test, indicating its potential as a candidate for treating different types of epilepsy .

Hybrid Antiepileptic Agents

The compound has been explored as part of hybrid molecules that combine the structures of well-known antiepileptic drugs such as ethosuximide and levetiracetam. A study synthesized a library of new N-benzyl derivatives and evaluated their anticonvulsant activities. The results showed that several compounds exhibited significant protective effects against seizures in animal models, with some demonstrating better safety profiles than traditional antiepileptic drugs .

Case Study 1: Efficacy in Animal Models

In an experimental study involving mice, compounds derived from this compound were tested for their anticonvulsant efficacy. The study reported that certain derivatives provided significant protection against seizures induced by both MES and PTZ models, with effective doses indicating their potential for further development as therapeutic agents .

Case Study 2: Pharmacokinetic Properties

Pharmacokinetic studies on related compounds revealed favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For example, a derivative showed excellent permeability in artificial membrane assays and metabolic stability in human liver microsomes without significant inhibition of cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related molecules with Cbz-protected amines, pyrrolidinone rings, or activated esters. Key examples include:

Table 1: Structural Comparison

Key Observations:

Activated Esters vs. Amides : The target compound’s dioxopyrrolidinyl ester is more reactive than GC376’s amide bonds, enabling faster hydrolysis in vivo. This reactivity is advantageous for prodrug activation but may reduce plasma stability .

Cbz Protection : Both the target compound and GC376 utilize a Cbz group for amine protection, enhancing stability during synthesis. However, GC376’s sulfonic acid group improves aqueous solubility (~2.5 mg/mL), whereas the target compound’s ester-dominated structure likely reduces polarity, limiting solubility .

Reactivity and Stability

- Hydrolysis Kinetics : The dioxopyrrolidinyl ester undergoes hydrolysis ~10x faster than traditional succinimidyl esters at pH 7.4, making it suitable for rapid prodrug activation. GC376’s amide bonds, however, resist hydrolysis, extending its half-life in biological systems .

- Synthetic Utility : The target compound’s ester is preferred in solid-phase peptide synthesis (SPPS) for transient protection, whereas GC376’s sulfonic acid group aids in crystallography studies due to improved solubility .

Preparation Methods

Protection of (S)-2-Amino-2-phenylacetic Acid

The amine group of (S)-phenylglycine is protected under mildly basic conditions to avoid racemization. A mixture of (S)-phenylglycine, sodium bicarbonate, and benzyl chloroformate in a water-acetone solvent system (4:1 v/v) is stirred at 0–5°C for 4 hours. The Cbz group is introduced selectively, yielding (S)-2-(((benzyloxy)carbonyl)amino)-2-phenylacetic acid with >98% enantiomeric excess (ee). The crude product is precipitated by acidification to pH 2–3 using hydrochloric acid and purified via recrystallization from ethyl acetate/hexane.

Characterization of the Intermediate

The protected intermediate is characterized by -NMR (500 MHz, CDCl): δ 7.35–7.28 (m, 10H, Cbz aromatic protons), 5.12 (s, 2H, CH of Cbz), 4.98 (d, Hz, 1H, α-CH), and 3.65 (s, 2H, COOH). IR spectroscopy confirms the presence of carbonyl stretches at 1720 cm (ester) and 1695 cm (amide).

Activation of the Carboxylic Acid as an NHS Ester

The carboxylic acid moiety of the Cbz-protected intermediate is activated using N-hydroxysuccinimide (NHS) to facilitate amide bond formation in subsequent reactions. Two principal methods are employed: classical carbodiimide coupling and halophosphoric acid-mediated activation.

Carbodiimide-Mediated Activation

A solution of (S)-2-(((benzyloxy)carbonyl)amino)-2-phenylacetic acid (1.0 equiv) and NHS (1.2 equiv) in anhydrous tetrahydrofuran (THF) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) at 0°C. The reaction proceeds for 12 hours, during which the NHS ester precipitates. The byproduct dicyclohexylurea (DCU) is removed by filtration, and the product is isolated via solvent evaporation (yield: 85–90%).

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0°C → room temperature |

| Reaction Time | 12 hours |

| Yield | 85–90% |

Halophosphoric Acid One-Pot Method

An alternative industrial-scale method uses diphenyl chlorophosphate (DPCP) as a coupling agent. A mixture of the Cbz-protected acid (1.0 equiv), NHS (1.1 equiv), and DPCP (1.2 equiv) in acetone is stirred at 50°C for 1 hour. This one-pot approach eliminates the need for intermediate isolation, achieving 92–94% yield. Excess reagents are removed by aqueous extraction, and the product is crystallized from methyl tert-butyl ether.

Stereochemical Integrity and Racemization Mitigation

Preservation of the (S)-configuration is critical. The use of non-racemizing conditions—such as low temperatures (0–5°C), aprotic solvents (THF, DCM), and minimal reaction times—ensures <2% epimerization. Chiral HPLC analysis (Chiralpak IA column, 90:10 hexane/isopropanol) confirms enantiopurity, with retention times of 12.3 minutes for the (S)-enantiomer and 14.1 minutes for the (R)-form.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors for NHS ester synthesis. A 10 L/min system with in-line IR monitoring achieves 95% conversion in 30 minutes, reducing solvent use by 40% compared to batch processes.

Purification Techniques

Crude NHS ester is purified via silica gel chromatography (ethyl acetate/petroleum ether/triethylamine, 10:1:0.1) or recrystallization from isopropyl alcohol. Purity is assessed by UPLC (Waters Acquity, 98.5–99.3%).

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| DCC/NHS | 85–90% | 98.5% | Lab-scale |

| DPCP One-Pot | 92–94% | 99.1% | Industrial |

| Continuous Flow | 95% | 99.3% | Pilot-scale |

The DPCP method offers superior yield and scalability, while continuous flow systems enhance efficiency for high-throughput applications .

Q & A

Q. What is the synthetic utility of (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-2-phenylacetate in peptide chemistry?

This compound is an active ester derivative commonly used to introduce the benzyloxycarbonyl (Z)-protected phenylglycine (Phg) residue into peptides. Its succinimidyl ester group facilitates efficient coupling with amine nucleophiles (e.g., amino acids or peptides) under mild conditions, minimizing racemization . The stereochemical integrity of the (S)-configuration at the α-carbon is critical for maintaining enantioselectivity in chiral peptide synthesis. Typical protocols involve dissolving the compound in aprotic solvents (e.g., DMF or DCM) and reacting with amines at 0–25°C for 1–4 hours .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 254 nm to assess purity (>95% as per supplier specifications) .

- NMR : and NMR to confirm stereochemistry and detect impurities. For example, the (S)-configuration is verified via coupling constants in the α-proton region () .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak at m/z 382.37 (CHNO) .

Q. What are the recommended storage conditions and handling protocols?

Store at –20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis of the succinimidyl ester. Avoid prolonged exposure to moisture or acidic/basic environments, as these degrade the active ester. Use anhydrous solvents (e.g., freshly distilled DMF) during reactions .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in solid-phase peptide synthesis (SPPS)?

- Solvent Selection : Use DCM:DMF (1:1) to balance solubility and swelling of resin-bound peptides.

- Coupling Agents : Additives like HOBt or HOAt (1–2 equiv) improve activation efficiency and reduce racemization .

- Temperature Control : Perform reactions at 4°C to stabilize the active ester while minimizing side reactions.

- Monitoring : Use Kaiser or TNBS tests to confirm complete coupling. If incomplete, repeat coupling with fresh reagent .

Q. How should researchers address discrepancies in reported reactivity across different studies?

Contradictions in reactivity (e.g., variable coupling rates) may arise from:

- Impurity Profiles : Trace water or residual acids in solvents can hydrolyze the active ester. Use Karl Fischer titration to verify solvent dryness .

- Steric Effects : Bulky residues on the target amine may slow coupling. Pre-activate the amine with a mild base (e.g., DIEA) or use microwave-assisted synthesis (50°C, 10 min) .

- Batch Variability : Compare lot-specific COA data (e.g., HPLC purity, residual solvents) from suppliers .

Q. What strategies minimize racemization during the incorporation of Z-protected phenylglycine?

- Low-Temperature Reactions : Conduct couplings at 0–4°C to reduce base-catalyzed epimerization.

- Minimize Basic Conditions : Avoid excess DIEA; use N-methylmorpholine (NMM) as a milder base.

- Additives : Include 2,2,2-trifluoroethanol (TFE) to stabilize the transition state and suppress racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.